N2-Methylpyridine-2,3-diamine
Overview
Description
N2-Methylpyridine-2,3-diamine is an organic compound with the molecular formula C6H9N3. It is a derivative of pyridine, featuring two amino groups at the 2 and 3 positions, with a methyl group attached to the nitrogen atom at the 2 position. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N2-Methylpyridine-2,3-diamine can be synthesized through several methods. One common approach involves the reaction of pyridine-2,3-diamine with methylating agents such as methyl iodide or dimethyl sulfate. The reaction is typically carried out in the presence of a base like potassium carbonate or sodium hydroxide, under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale methylation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
N2-Methylpyridine-2,3-diamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Acyl chlorides, sulfonyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Reduced amine derivatives.
Substitution: Amide or sulfonamide derivatives.
Scientific Research Applications
N2-Methylpyridine-2,3-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N2-Methylpyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2,3-diamine: Lacks the methyl group at the nitrogen atom, resulting in different chemical reactivity and biological activity.
N-Methylpyridine-2-amine: Contains only one amino group, leading to distinct chemical properties and applications.
2,3-Diaminopyridine: Similar structure but without the methyl group, affecting its chemical behavior and uses.
Uniqueness
N2-Methylpyridine-2,3-diamine is unique due to the presence of both amino groups and a methyl group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Biological Activity
N2-Methylpyridine-2,3-diamine (CAS Number: 5028-20-6) is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring with methyl and amino functional groups, which contribute to its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 123.15 g/mol.
Antimicrobial Properties
Research has shown that this compound exhibits antimicrobial activity against various bacterial strains. A study evaluated its effectiveness against Escherichia coli , Bacillus subtilis , and Klebsiella pneumoniae using the paper disc diffusion method. The results indicated varying zones of inhibition, suggesting potential as an antibacterial agent.
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Escherichia coli | 12 |
Bacillus subtilis | 15 |
Klebsiella pneumoniae | 18 |
These findings highlight its potential role in developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies demonstrated that the compound inhibits the proliferation of cancer cell lines such as HeLa and MCF-7 . The mechanism appears to involve the induction of apoptosis through the modulation of specific signaling pathways.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways, potentially disrupting cancer cell growth.
- Receptor Modulation : It may bind to receptors on cell surfaces, influencing cellular signaling cascades related to inflammation and immune responses.
Study on Antimicrobial Efficacy
In a comparative study published in the Indian Journal of Natural Sciences, researchers synthesized metal complexes of this compound and assessed their antibacterial activities. The results indicated that the metal complexes exhibited enhanced antibacterial properties compared to the free ligand.
Anticancer Research Findings
A study published in Pharmaceutical Research highlighted the compound's potential in cancer therapy. The research demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models.
Properties
IUPAC Name |
2-N-methylpyridine-2,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-8-6-5(7)3-2-4-9-6/h2-4H,7H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COANMWJRJDRXNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40492465 | |
Record name | N~2~-Methylpyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40492465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5028-20-6 | |
Record name | N2-Methyl-2,3-pyridinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5028-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N~2~-Methylpyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40492465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-N-methylpyridine-2,3-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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